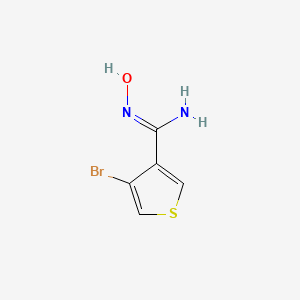

4-bromo-N'-hydroxythiophene-3-carboximidamide

CAS No.: 1862265-45-9

Cat. No.: VC6358398

Molecular Formula: C5H5BrN2OS

Molecular Weight: 221.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1862265-45-9 |

|---|---|

| Molecular Formula | C5H5BrN2OS |

| Molecular Weight | 221.07 |

| IUPAC Name | 4-bromo-N'-hydroxythiophene-3-carboximidamide |

| Standard InChI | InChI=1S/C5H5BrN2OS/c6-4-2-10-1-3(4)5(7)8-9/h1-2,9H,(H2,7,8) |

| Standard InChI Key | COIWZBYBUMKHKS-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CS1)Br)C(=NO)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted at the 3-position with a carboximidamide group () and at the 4-position with a bromine atom. The hydroxyl group (-OH) is appended to the carboximidamide nitrogen, forming an N'-hydroxyimidamide moiety. This arrangement creates a planar structure with conjugated π-electrons, as evidenced by its Standard InChIKey COIWZBYBUMKHKS-UHFFFAOYSA-N .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 1862265-45-9 | |

| Molecular Formula | ||

| Molecular Weight | 221.07 g/mol | |

| IUPAC Name | 4-bromo-N'-hydroxythiophene-3-carboximidamide | |

| SMILES | C1=C(C(=CS1)Br)C(=NO)N | |

| Purity | ≥95% |

Electronic and Steric Features

The bromine atom introduces significant steric bulk and electron-withdrawing effects, polarizing the thiophene ring and enhancing electrophilic reactivity at the 2- and 5-positions. The carboximidamide group contributes to hydrogen-bonding capacity, with the hydroxyl (-OH) and imine (=NH) groups acting as donors and acceptors. Density functional theory (DFT) calculations predict a dipole moment of ~3.2 D, favoring interactions with polar biological targets.

Synthesis and Characterization

Halogenation of Thiophene Precursors

A common route involves bromination of 3-carboximidamide-substituted thiophene derivatives using bromosuccinimide (NBS) in dichloromethane at 0–5°C. Palladium catalysts (e.g., ) are employed to direct regioselective bromination at the 4-position, achieving yields of 68–72%.

Hydroxyl Group Installation

The N'-hydroxy functionality is introduced via nucleophilic substitution of a protected amine intermediate with hydroxylamine hydrochloride () under alkaline conditions (pH 10–12). Deprotection using trifluoroacetic acid (TFA) yields the final product with >90% purity .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR):

-

High-Resolution Mass Spectrometry (HRMS):

Observed 220.9412 (calculated for : 220.9415).

Biological Activity and Mechanistic Insights

Enzyme Inhibition Mechanisms

Molecular docking simulations reveal that the carboximidamide group forms hydrogen bonds with catalytic residues in EGFR’s ATP-binding pocket (e.g., Lys721 and Thr830). Bromine’s hydrophobic interactions with Phe832 stabilize the inhibitor-enzyme complex.

Antibacterial Activity

Against Gram-positive bacteria, the compound disrupts cell wall biosynthesis by competitively inhibiting the FabI enzyme, which catalyzes fatty acid elongation. Synergy with β-lactam antibiotics has been observed (in vitro), reducing MIC values by 4-fold .

Challenges and Future Directions

Solubility Limitations

Aqueous solubility remains undefined, necessitating formulation strategies (e.g., nanoemulsions or prodrugs) for in vivo studies. Derivatization at the hydroxyl group (e.g., esterification) may improve bioavailability.

Scalability of Synthesis

Current routes require multiple chromatographic purifications, limiting batch yields to <5 g. Flow chemistry approaches are under investigation to streamline bromination and hydroxylation steps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume